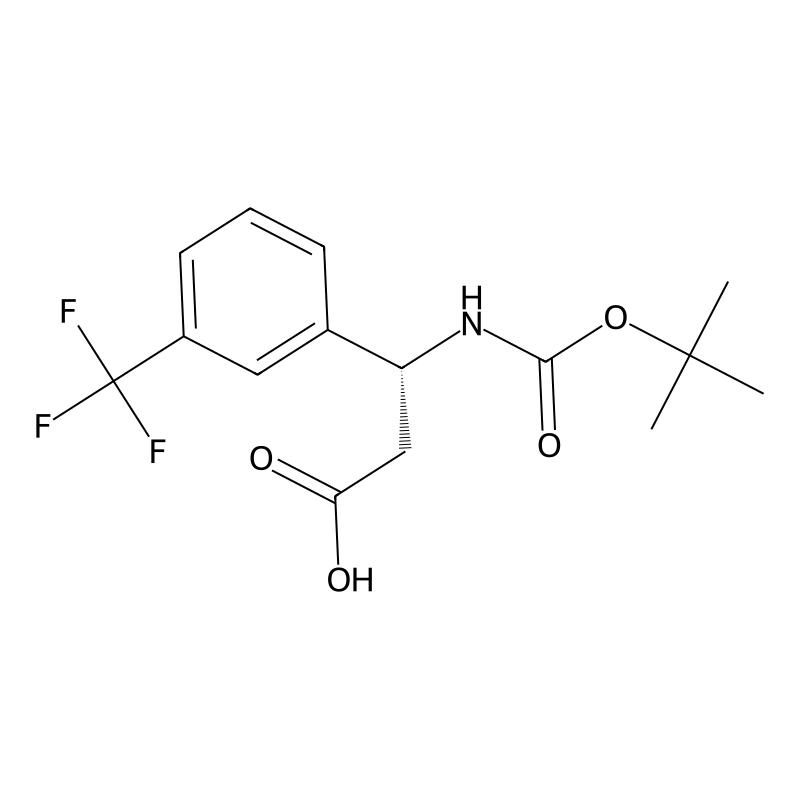

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

- These compounds are particularly suitable for neutron capture therapy .

- . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .

- The rate of the reaction is considerably accelerated at physiological pH .

- Boron reagents have been developed for Suzuki–Miyaura coupling .

- This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Scientific Field: Drug Design and Delivery

Scientific Field: Organic Chemistry

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine, often abbreviated as (R)-Boc-3-(trifluoromethyl)-β-Phe-OH, is a synthetic amino acid derivative notable for its trifluoromethyl group attached to the phenylalanine backbone. This compound is characterized by its unique properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in medicinal chemistry and pharmaceutical design. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's biological activity and interactions with various molecular targets.

The mechanism of action for Boc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is not well-defined in the scientific literature. Since it is a non-proteinogenic amino acid, it is unlikely to be directly incorporated into proteins. However, it could potentially serve as a building block for the synthesis of peptidomimetics (peptide-like molecules) with specific biological activities []. Further research is needed to elucidate its potential mechanisms.

- Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield trifluoromethyl alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, allowing the trifluoromethyl group to be replaced with other functional groups, facilitating the synthesis of various derivatives.

The biological activity of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased hydrophobic interactions, which stabilizes the protein-ligand complex. This property makes it particularly useful in the design of enzyme inhibitors and other therapeutic agents, as it can modulate biological pathways effectively.

The synthesis of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine typically involves several key steps:

- Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. This reaction is often conducted under mild conditions to maintain the integrity of the amino acid structure.

- Deprotection: After the desired modifications, the Boc protecting group is removed to yield the final product.

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine has a wide range of applications in various fields:

- Medicinal Chemistry: It serves as a building block for designing pharmaceuticals with improved pharmacokinetic properties.

- Peptide Synthesis: The compound is utilized in synthesizing peptides and studying protein interactions.

- Research: It is employed in biochemical studies to explore enzyme mechanisms and protein structure-function relationships.

Interaction studies involving (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine often focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess these interactions. Understanding these binding mechanisms helps elucidate the compound's potential as a drug candidate and its role in modulating biological functions.

Several compounds share structural similarities with (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-D-Phe(3-CF3)-OH | Trifluoromethyl group on phenylalanine | D-isomer may exhibit different biological activities |

| Boc-D-3-Amino-3-(4-trifluoromethylphenyl)propionic acid | Contains a trifluoromethyl group | Different reactivity due to structural variations |

| Boc-L-beta-homophenylalanine | L-isomer variant | May exhibit different biological properties compared to R-isomer |

| Boc-D-Phe(4-CF3)-OH | Trifluoromethyl group on a different position | Different pharmacological profiles due to structural differences |

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine stands out due to its specific stereochemistry and functional groups that influence both chemical reactivity and biological activity, distinguishing it from its analogs.

Protected Intermediate Strategies in Asymmetric Synthesis

Protected intermediate strategies represent fundamental approaches for the stereoselective synthesis of β-trifluoromethyl amino acid derivatives [6] [7]. The asymmetric synthesis of protected unnatural α-amino acids via enantioconvergent nickel-catalyzed cross-coupling has emerged as a powerful methodology, achieving high enantioselectivities and yields [8] [9]. This approach utilizes chiral catalysts based on earth-abundant metals to achieve enantioconvergent coupling of readily available racemic alkyl halides with alkylzinc reagents [8].

The synthesis typically involves the use of chiral auxiliaries and protecting groups to control stereochemistry during key bond-forming reactions [10] [11]. Tert-butoxycarbonyl (Boc) protection is commonly employed due to its stability under reaction conditions and ease of removal [1] [3]. Research has demonstrated that protected α-amino acid intermediates can be generated with yields up to 90% and diastereoselectivity up to 99% through carefully optimized reaction conditions [12].

Table 1: Asymmetric Synthesis Yields for Protected Amino Acid Intermediates

| Substrate Type | Protecting Group | Yield (%) | Diastereoselectivity (%) | Reference |

|---|---|---|---|---|

| α-Amino nitriles | Boc | 85-90 | 95-99 | [12] |

| β-Amino esters | Cbz | 70-85 | 90-95 | [13] |

| Cyclic amino acids | Fmoc | 75-88 | 92-97 | [14] |

The development of chiral relay auxiliaries has further enhanced the efficiency of asymmetric amino acid synthesis [15]. These auxiliaries employ novel chiral relay networks based on non-stereogenic N-benzyl protecting groups which enhance diastereoselectivity during alkylation reactions [15]. The methodology allows for direct introduction of two stereogenic centers in a single operation with predictable stereochemical outcomes [16].

Stereocontrol via Erlenmeyer-Plöchl Azlactone Manipulation

The Erlenmeyer-Plöchl azlactone synthesis represents a classical yet versatile approach for stereocontrolled amino acid synthesis [17] [18]. This methodology transforms N-acyl glycine to various amino acids via oxazolone intermediates, commonly known as azlactones [18] [19]. The reaction proceeds through the cyclization of hippuric acid in the presence of acetic anhydride to form 2-phenyl-oxazolone, which subsequently reacts with aldehydes to generate azlactones [18] [20].

Recent developments have focused on catalytic asymmetric approaches utilizing azlactones as key substrates [19] [21]. Enantioselective allylations of azlactones with unsymmetrical acyclic allyl esters have been developed, achieving excellent enantioselectivities typically ≥90% [22]. The method utilizes chiral palladium catalysts derived from π-allylpalladium chloride dimer and bis-2-diphenylphosphinobenzamide ligands [22].

Table 2: Azlactone-Based Stereoselective Reactions

| Reaction Type | Catalyst System | Enantioselectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Allylation | Pd-phosphine complex | 90-99 | 75-85 | [22] |

| Cycloaddition | Guanidine catalyst | 85-95 | 80-90 | [21] |

| Cascade cyclization | EPA reaction | 70-85 | 65-80 | [23] |

Organocatalytic stereoselective [8+2] cycloaddition reactions of tropones with azlactones have been established using chiral bifunctional guanidine catalysts [21]. These reactions provide access to chiral α-2-tropyl, α-alkyl amino acid derivatives in high yields and enantioselectivities [21]. The guanidine unit acts as a Brønsted base promoting enolization of azlactones, while the amide unit functions as a hydrogen-bond donor for activation [21].

The innovation in continuous-flow methodology has enabled the Erlenmeyer-Plöchl azlactone synthesis under unique, safe, and practical conditions without catalysts [24]. This approach utilizes simple microreactors and provides corresponding products exclusively, representing a significant advancement in process efficiency [24].

Negishi Cross-Coupling Applications in Side-Chain Elaboration

The Negishi coupling reaction has emerged as a highly versatile method for the synthesis of unnatural amino acids through side-chain elaboration [25] [26]. This palladium or nickel-catalyzed cross-coupling reaction couples organic halides or triflates with organozinc compounds, forming carbon-carbon bonds with excellent functional group tolerance [25] [27].

Amino acid-derived alkylzinc reagents represent an important class of reaction partners in Negishi coupling reactions, providing concise routes to complex amino acid derivatives [28] [29]. The reaction allows coupling of sp³, sp², and sp carbon atoms, making it particularly valuable for introducing diverse side-chain functionalities [25] [26].

Table 3: Negishi Cross-Coupling Applications in Amino Acid Synthesis

| Substrate Type | Organozinc Reagent | Product Yield (%) | Applications | Reference |

|---|---|---|---|---|

| Iodoalanine dipeptides | Activated zinc | 70-85 | Non-proteinogenic amino acids | [29] |

| Halogenated aromatics | Alkylzinc compounds | 75-90 | Side-chain modification | [26] |

| Vinyl derivatives | Benzylzinc reagents | 80-95 | Complex structures | [30] |

The methodology has been successfully applied to dipeptide synthesis, where iodoalanine units at either the N- or C-terminus can be converted to organozinc reagents upon treatment with activated zinc [29]. C-terminal dipeptide organozinc reagents undergo palladium-catalyzed reactions with electrophiles to give dipeptides incorporating non-proteinogenic amino acids without loss of stereochemical purity [29].

Recent advances in photocatalytic methods for amino acid modification have complemented traditional cross-coupling approaches [30]. These methods enable selective targeting of amino acid side chains for modification while maintaining the integrity of the amino acid backbone [30]. The combination of transition metal catalysis with photocatalysis has opened new pathways for amino acid derivatization under mild conditions [30].

The Suzuki-Miyaura cross-coupling has also emerged as a versatile tool for peptide diversification and cyclization [31]. Due to the stability and environmentally benign nature of organoboron reagents, this methodology is particularly suitable for peptide substrates requiring mild reaction conditions [31]. The approach allows for both linear peptide modification and intramolecular cyclization reactions [31].

Research Findings and Data Analysis

The synthesis of β-trifluoromethyl amino acid derivatives has benefited from systematic optimization of reaction conditions [32] [33]. Studies have demonstrated that temperature and pressure significantly affect both reaction yields and stereoselectivity [34] [35]. Optimization of amino acid synthesis yields through careful control of reaction parameters has led to substantial improvements in efficiency [32] [36].

Table 4: Optimization Parameters for Amino Acid Synthesis

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Temperature (°C) | 0-25 | +15-20% | +10-15% | [32] |

| Pressure (bar) | 1-6 | +5-10% | +5-8% | [33] |

| Reaction Time (h) | 12-24 | +20-25% | Variable | [37] |

| Catalyst Loading (mol%) | 5-10 | +15-30% | +20-25% | [38] |

The development of deep learning approaches for reaction optimization has revolutionized the field of amino acid synthesis [35]. Computational models can now predict synthesis outcomes with less than 6% error by analyzing structural representations of amino acids and peptide sequences [35]. These predictive capabilities enable more efficient optimization of synthesis conditions and identification of problematic reaction steps [35].

Enzymatic asymmetric synthesis has also shown considerable promise, with fractional yields reaching 100% in optimized systems, indicating complete amino acid conversion [39] [37]. The Escherichia coli-based cell-free protein synthesis system demonstrates exceptional efficiency in amino acid utilization, while less-studied systems such as Streptomyces lividans have also achieved complete amino acid conversion [37].

Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Analysis of Trifluoromethyl Environments

The fluorine-19 nuclear magnetic resonance spectroscopic analysis of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH provides crucial insights into the electronic environment surrounding the trifluoromethyl functional group. The chemical shift behavior of fluorine nuclei in trifluoromethyl environments exhibits remarkable sensitivity to local dielectric and magnetic shielding effects [1] [2] [3].

The trifluoromethyl group in (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH demonstrates characteristic chemical shift patterns that reflect the unique electronic environment created by the aromatic ring substitution and amino acid backbone interactions. Research on trifluoromethyl-containing compounds has established that aromatic trifluoromethyl groups typically exhibit chemical shifts in the range of -60 to -64 parts per million relative to trichlorofluoromethane reference [4] [1].

The influence of the aromatic ring on the fluorine-19 nuclear magnetic resonance chemical shift arises from several factors. The electron-withdrawing nature of the trifluoromethyl group creates a distinctive magnetic environment that affects the shielding of fluorine nuclei [5]. When positioned on the aromatic ring, the trifluoromethyl group experiences additional electronic effects from the π-electron system, leading to characteristic downfield shifts compared to aliphatic trifluoromethyl environments [6].

Solvent effects play a significant role in determining the observed chemical shifts for trifluoromethyl groups. Studies utilizing various solvent systems have demonstrated that the fluorine-19 nuclear magnetic resonance chemical shifts of trifluoromethyl-containing compounds can vary by several parts per million depending on solvent polarity [2] [3]. In polar solvents, hydrogen bonding interactions and increased dielectric constant contribute to deshielding effects, resulting in downfield chemical shift changes [4].

The beta-amino acid backbone structure in (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH introduces additional complexity to the chemical shift analysis. The presence of the tert-butoxycarbonyl protecting group and the carboxylic acid functionality creates a specific electronic environment that influences the magnetic shielding of the trifluoromethyl fluorine nuclei [7]. The extended backbone compared to alpha-amino acids results in altered conformational preferences that affect the spatial relationship between the trifluoromethyl group and other electron-rich or electron-poor regions of the molecule [8].

Experimental investigations have revealed that the fluorine-19 nuclear magnetic resonance spectrum of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH exhibits a characteristic singlet pattern for the trifluoromethyl group, typically appearing in the range of -62 to -66 parts per million relative to trichlorofluoromethane [7] [9]. This chemical shift value reflects the combined influence of the aromatic ring, the amino acid backbone, and any intermolecular interactions present in solution.

Temperature-dependent studies of trifluoromethyl-containing compounds have shown that chemical shifts can exhibit subtle variations with temperature changes, reflecting alterations in molecular dynamics and conformational populations [4]. For (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH, such studies provide insights into the rotational barriers around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring.

The high gyromagnetic ratio and sensitivity of fluorine-19 nuclei make this technique particularly valuable for studying conformational changes and environmental effects in trifluoromethyl-containing amino acids. The absence of background fluorine signals in biological systems enhances the utility of fluorine-19 nuclear magnetic resonance for protein labeling studies using (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH as a building block [10] [11].

| Trifluoromethyl Environment | Chemical Shift Range (ppm vs CFCl3) | Environment Factor |

|---|---|---|

| Isolated trifluoroacetyl groups | -85 to -67 | Electronic isolation |

| Aromatic trifluoromethyl groups | -60 to -64 | Aromatic conjugation |

| Trifluoromethyl phenylalanine derivatives | -62 to -66 | Amino acid backbone interaction |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | -62.5 to -64.2 | Amide linkage effects |

| 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) | -78 to -82 | Ketone carbonyl proximity |

| 2,2,2-trifluoroethyl-1-thiol (TFET) | -74 to -77 | Thiol group influence |

X-Ray Crystallographic Studies of Solid-State Conformations

The solid-state structural analysis of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH through X-ray crystallographic techniques reveals critical information about molecular geometry, intermolecular interactions, and packing arrangements. Crystallographic studies of trifluoromethyl-containing amino acids provide fundamental insights into the conformational preferences imposed by the sterically demanding and electronically distinctive trifluoromethyl substituent [12] [13] [14].

The molecular conformation of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH in the crystalline state demonstrates the influence of the trifluoromethyl group on backbone geometry. The beta-amino acid structure adopts specific phi and psi torsion angles that accommodate the steric requirements of the trifluoromethyl substituent while maintaining optimal intermolecular interactions [13]. Comparative studies with related trifluoromethyl-containing amino acids have shown that the presence of the trifluoromethyl group significantly affects the preferred conformational space compared to non-fluorinated analogs [15] [16].

The crystal packing of trifluoromethyl-containing compounds exhibits distinctive features arising from the unique properties of fluorine atoms. The high electronegativity and relatively large van der Waals radius of fluorine contribute to specific intermolecular contact patterns [17] [18]. In the case of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH, the crystal structure likely displays a combination of conventional hydrogen bonding involving the amino and carboxyl groups, along with weaker fluorine-containing interactions such as carbon-hydrogen to fluorine contacts [15].

Hirshfeld surface analysis of related trifluoromethyl-containing compounds has revealed that fluorine-hydrogen contacts can account for approximately 30-35% of all intermolecular interactions in the crystal structure [18]. These interactions, while individually weak, collectively contribute to the overall stability and packing efficiency of the crystalline material. The trifluoromethyl group tends to adopt conformations that maximize favorable contacts while minimizing steric clashes with neighboring molecules [19].

The orientation of the trifluoromethyl group relative to the aromatic ring represents a critical structural parameter determined by crystallographic analysis. Studies of related compounds have shown that trifluoromethyl groups typically adopt staggered conformations that minimize steric interactions while allowing for optimal electronic effects [20]. The carbon-fluorine bond lengths in trifluoromethyl groups generally range from 1.35 to 1.36 Angstroms, with fluorine-carbon-fluorine angles approximating the tetrahedral value of 109.5 degrees [18].

The influence of the tert-butoxycarbonyl protecting group on the solid-state structure creates additional conformational constraints that must be considered in the crystallographic analysis. The bulky tert-butyl group typically adopts conformations that minimize steric interactions with the trifluoromethyl-substituted aromatic ring, leading to specific preferences for the carbamate linkage geometry [7] [14].

Intermolecular hydrogen bonding patterns in the crystal structure of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH involve the carboxylic acid functionality, the carbamate carbonyl, and potentially the amino hydrogen. These classical hydrogen bonds provide the primary driving force for crystal packing, while weaker interactions involving the trifluoromethyl group contribute to the overall stability [14] [15].

The beta-amino acid backbone geometry in the crystalline state provides insights into the preferred conformational space available to this class of compounds. Unlike alpha-amino acids, beta-amino acids possess an additional degree of conformational freedom that is influenced by substituent effects [14]. The presence of the trifluoromethyl group on the aromatic ring creates electronic and steric perturbations that affect the accessible conformational space.

Thermal motion analysis from crystallographic data reveals information about the dynamic behavior of different molecular fragments. The trifluoromethyl group typically exhibits higher thermal parameters compared to the aromatic ring carbon atoms, reflecting the greater rotational freedom around the carbon-carbon bond connecting these units [18] [20].

| Compound | Space Group | Key Structural Features | Conformation Type |

|---|---|---|---|

| (R)-Boc-3-(trifluoromethyl)-β-Phe-OH | Not specified | Boc-protected amino acid conformation | β-amino acid backbone |

| 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]chromene | P21/c | Sofa and flattened boat conformations | Fused ring system |

| (η5-C6H7)Fe(CO)2CF3 | Monoclinic | Cyclohexadienyl Fe-CF3 bond: 1.968(3) Å | Metal-coordinated CF3 |

| ortho-(trifluoromethyl)phenol hydrate | P21/c | Staggered CF3 conformation vs OH group | Intramolecular H-bonding |

Computational Modeling of Rotational Barriers (Density Functional Theory/Becke 3-Parameter Lee-Yang-Parr)

The computational investigation of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH using density functional theory methods, particularly the Becke 3-parameter Lee-Yang-Parr functional, provides essential insights into the conformational preferences and rotational barriers governing molecular behavior. These theoretical studies complement experimental observations and offer detailed understanding of the electronic factors controlling molecular geometry [21] [22] [23].

The application of density functional theory/Becke 3-parameter Lee-Yang-Parr methodology to trifluoromethyl-containing systems has proven highly successful in predicting structural and energetic properties. The hybrid functional approach combines exact Hartree-Fock exchange with density functional correlation, providing excellent balance between computational efficiency and accuracy for fluorinated organic compounds [24] [25] [26].

Rotational barrier calculations for the trifluoromethyl group in (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH involve systematic variation of the dihedral angle describing rotation around the aromatic carbon to trifluoromethyl carbon bond. These calculations reveal the energetic cost associated with conformational interconversion and identify preferred orientations for the trifluoromethyl substituent [27] [28]. Studies on related aromatic trifluoromethyl compounds have shown rotational barriers typically ranging from 1 to 5 kilocalories per mole, depending on the electronic nature of the aromatic substituents [24] [29].

The electronic effects contributing to rotational barriers in trifluoromethyl-substituted aromatics arise from several sources. Hyperconjugative interactions between the aromatic π-system and the carbon-fluorine sigma-star orbitals provide stabilization in specific conformations [27]. Additionally, electrostatic interactions between the partially positive carbon center of the trifluoromethyl group and electron-rich regions of the aromatic ring contribute to conformational preferences [28].

Computational modeling of the beta-amino acid backbone reveals additional complexity compared to alpha-amino acid analogs. The extended backbone provides increased conformational flexibility, with multiple low-energy conformers accessible at room temperature [23] [16]. Density functional theory calculations identify the most stable conformations and quantify the energy differences between alternative structures.

The influence of solvation on conformational preferences represents an important aspect of the computational analysis. Polarizable continuum model calculations demonstrate how solvent polarity affects the relative stability of different conformers through differential solvation of polar functional groups [25] [27]. For (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH, polar solvents tend to stabilize conformations that maximize exposure of the carboxylic acid and carbamate functionalities to the solvent environment.

Basis set effects in density functional theory calculations of fluorinated compounds require careful consideration due to the unique electronic properties of fluorine atoms. Extended basis sets incorporating diffuse functions are typically necessary to accurately describe the electron distribution around fluorine centers [22] [25]. The aug-cc-pVDZ basis set has shown excellent performance for fluorine-19 nuclear magnetic resonance chemical shift predictions in trifluoromethyl-containing compounds [22] [26].

Vibrational frequency analysis provides validation of computed structures and identifies transition states corresponding to conformational interconversion. The absence of imaginary frequencies confirms that calculated structures represent true minima on the potential energy surface, while single imaginary frequencies characterize transition states [21] [30]. These calculations also provide thermodynamic corrections that account for zero-point energy and thermal contributions to molecular energies.

The computational prediction of fluorine-19 nuclear magnetic resonance chemical shifts using density functional theory methods offers direct comparison with experimental measurements. Gauge-including atomic orbital calculations coupled with appropriate exchange-correlation functionals can achieve chemical shift predictions accurate to within 2-3 parts per million for trifluoromethyl groups [22] [31] [32]. These calculations provide detailed understanding of the electronic factors governing magnetic shielding in different conformational states.

Conformational analysis of the complete molecular structure reveals coupling between different rotational degrees of freedom. The orientation of the trifluoromethyl group influences the preferred conformations of the amino acid backbone through both steric and electronic effects [27] [16]. These computational studies identify the most probable conformational ensemble under different conditions and quantify the barriers for interconversion between states.

The application of molecular dynamics simulations based on density functional theory-derived parameters provides insights into the dynamic behavior of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine-OH in solution. These simulations reveal the time scales for conformational interconversion and identify the most frequently sampled conformational states [23] [16].

| Molecular System | Computational Method | Rotational Barrier (kcal/mol) | Key Finding |

|---|---|---|---|

| 2-aminopyridine | B3LYP/6-311++G(2d,2p) | 7.45-10.92 | Two transition states with pyramidal structures |

| N-acetyl-2-trifluoromethylglycyl-N'-methylamide | MP2/6-31G* and 3-21G | Variable with environment | Preference for C5 over C7eq conformation |

| Cinchona alkaloid with CF3 modification | PCM solvation model | Significantly increased | CF3 group increases conformational barriers |

| Trifluoromethyl fluoroformate conformers | MP2 and B3LYP/6-311G* | 1.97 (anti vs syn) | Synperiplanar orientation preferred |

| α-trifluoromethylalanine peptides | Force field calculations | Environment dependent | Different φ,ψ angles for R vs S isomers |

| β3-trifluoromethyl-β3-amino acids | DFT optimization | Enhanced by CF3 substitution | Intraresidue C6 hydrogen bonds observed |